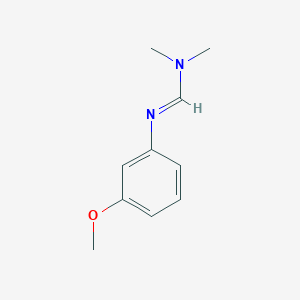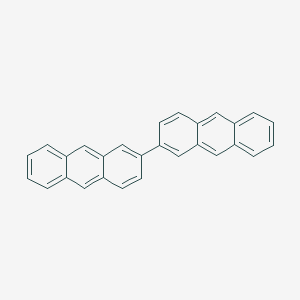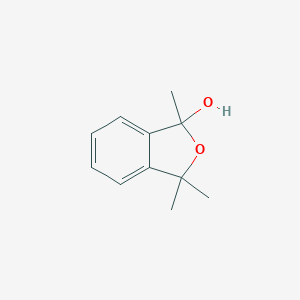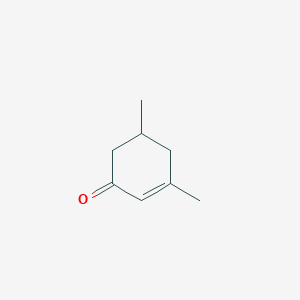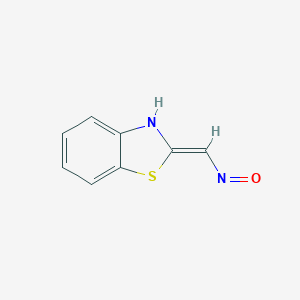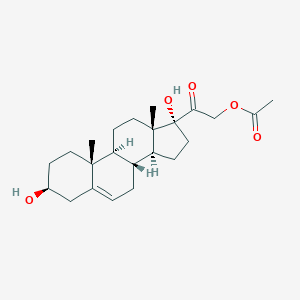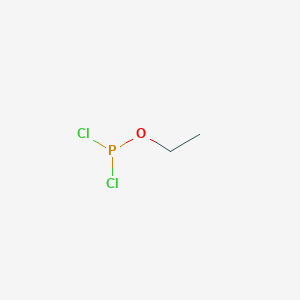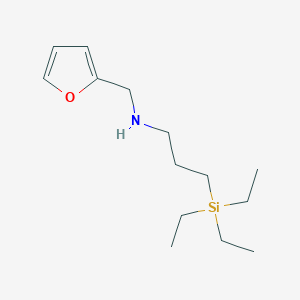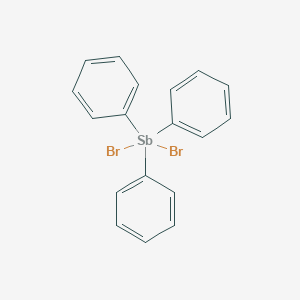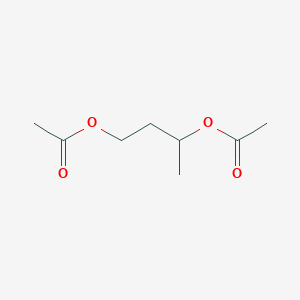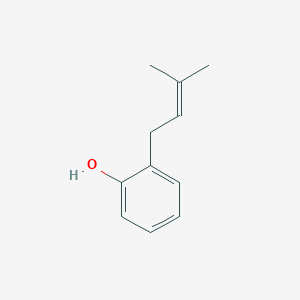![molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3](/img/structure/B73251.png)
Benzo[d]thiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-7-amine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring, with an amine group attached at the seventh position. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
Benzo[d]thiazol-7-amine and its derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and anti-tubercular activities . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the disease process. For instance, in the context of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
The interaction of this compound with its targets often results in the inhibition of the target’s function, leading to a decrease in the disease symptoms. For example, in the case of COX enzymes, the inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the context of inflammation, the inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain. In the context of tuberculosis, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related active compounds have been predicted using computational tools .
Result of Action
The result of the action of this compound is a decrease in the symptoms of the disease it is targeting. For instance, in the case of inflammation, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and associated pain . In the context of tuberculosis, the inhibition of the DprE1 enzyme leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis, inhibiting its growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-7-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. Another method includes the reaction of 2-aminobenzenethiol with bromine and ammonium thiocyanate, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods enhance reaction efficiency and yield while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the amine group at the seventh position.
2-Aminobenzothiazole: Similar to Benzo[d]thiazol-7-amine but with the amine group at the second position.
Benzimidazole: Another heterocyclic compound with a benzene ring fused to an imidazole ring instead of a thiazole ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,3-benzothiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUIKHROIQRWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499827 |
Source


|
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-55-3 |
Source


|
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of the synthesized 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine derivatives?
A1: The synthesized compounds were characterized using various spectroscopic techniques:
Q2: What were the findings regarding the in vitro efficacy of the synthesized this compound derivatives against cancer cell lines?
A2: The synthesized compounds were screened for in vitro cytotoxicity against:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
